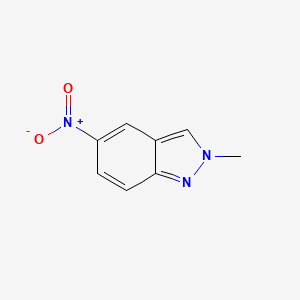

2-Methyl-5-nitro-2H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131655. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPBWVZEOVCZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966658 | |

| Record name | 2-Methyl-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820192 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5228-48-8 | |

| Record name | 2-Methyl-5-nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005228488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5228-48-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitro-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-5-nitroindazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B9KJ36AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis Pathway of 2-Methyl-5-nitro-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 2-Methyl-5-nitro-2H-indazole, a heterocyclic organic compound with potential applications in medicinal chemistry and pharmacology. The synthesis is a two-step process commencing with the preparation of the precursor, 5-nitroindazole, followed by a regioselective N-methylation to yield the desired N-2 isomer. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

I. Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence. The first step involves the diazotization of 2-amino-5-nitrotoluene to form the indazole ring structure of 5-nitroindazole. The subsequent and critical step is the regioselective methylation of 5-nitroindazole at the N-2 position. The choice of reaction conditions, particularly the use of an acidic medium, is crucial for favoring the formation of the desired 2H-indazole isomer over the 1H-indazole isomer.

Caption: Overall synthesis pathway of this compound.

II. Experimental Protocols

Step 1: Synthesis of 5-Nitroindazole

This procedure is adapted from a well-established method for the synthesis of 5-nitroindazole.

Materials:

-

2-Amino-5-nitrotoluene

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

-

Methanol

-

Decolorizing Charcoal

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 moles) in 2.5 L of glacial acetic acid.

-

Prepare a solution of sodium nitrite (0.36 moles) in 60 mL of water.

-

While maintaining the temperature of the 2-amino-5-nitrotoluene solution below 25°C, add the sodium nitrite solution all at once.

-

Continue stirring for 15 minutes to complete the diazotization.

-

Allow the reaction mixture to stand at room temperature for 3 days.

-

Concentrate the solution under reduced pressure on a steam bath.

-

Add 200 mL of water to the residue and transfer the slurry to a beaker.

-

Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90°C.

-

Recrystallize the crude product from boiling methanol with decolorizing charcoal to obtain pure, pale yellow needles of 5-nitroindazole.

Step 2: Synthesis of this compound

This protocol is based on the regioselective N-methylation of a similar nitroindazole derivative and is adapted for 5-nitroindazole.

Materials:

-

5-Nitroindazole

-

Dichloromethane (DCM)

-

Dimethyl Sulfoxide (DMSO)

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-nitroindazole (1 equivalent) in dichloromethane.

-

Add dimethyl sulfoxide to the solution.

-

To this mixture, add dimethyl sulfate (approximately 1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude this compound as a yellow to orange solid.

-

Further purification can be achieved by column chromatography or recrystallization if necessary.

III. Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 2-Amino-5-nitrotoluene | C₇H₈N₂O₂ | 152.15 | Yellow solid | 131-134 | 99-52-5 |

| 5-Nitroindazole | C₇H₅N₃O₂ | 163.13 | Pale yellow needles | 208-209 | 5401-94-5 |

| This compound | C₈H₇N₃O₂ | 177.16 | Yellow to orange crystalline solid[1] | Not explicitly found | 5228-48-8[2] |

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| 1 | 2-Amino-5-nitrotoluene | 5-Nitroindazole | 72-80% |

| 2 | 5-Nitroindazole | This compound | ~78% (expected, based on a similar reaction[3]) |

IV. Spectroscopic Data for this compound

The structural confirmation of the final product is typically achieved through various spectroscopic methods.

| Spectroscopic Technique | Data |

| ¹H NMR | The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift compared to the 1H-isomer. Aromatic protons in the 2H-isomer can also show slight variations in their chemical shifts. |

| ¹³C NMR | The chemical shifts of the carbon atoms in the indazole ring system will be consistent with the 2-methyl-5-nitro substitution pattern. |

| Infrared (IR) Spectroscopy | The IR spectrum for this compound is available in the NIST/EPA Gas-Phase Infrared Database[2]. |

| Mass Spectrometry (MS) | The mass spectrum (electron ionization) is also available, which would show the molecular ion peak corresponding to its molecular weight (177.16 g/mol )[2]. |

V. Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitro-2H-indazole is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] Its indazole core, a fusion of benzene and pyrazole rings, substituted with a methyl group at the 2-position and a nitro group at the 5-position, imparts a unique set of chemical and biological properties.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, complete with detailed experimental protocols and visualizations to support research and development activities. The presence of the nitro group suggests potential for various chemical transformations and biological activity, making a thorough understanding of its properties crucial for its application.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O₂ | [2] |

| Molecular Weight | 177.16 g/mol | |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 129-131 °C | [3] |

| Water Solubility | 24.8 µg/mL | |

| Predicted logP (XLogP3) | 1.8 | |

| pKa (Predicted for 2-methyl-2H-indazol-5-amine) | 3.65 ± 0.10 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Screw-capped vials

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume of water.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent if necessary.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution to determine the aqueous solubility.[6][7]

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

-

Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of a water/co-solvent mixture.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of NaOH, adding small increments of the titrant.

-

Record the pH of the solution after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve as the pH at the half-equivalence point.

-

For basic pKa determination, titrate with a standardized solution of HCl.[8][9]

Determination of logP (RP-HPLC Method)

Objective: To determine the octanol-water partition coefficient (logP) of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

This compound

-

A series of standard compounds with known logP values

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

-

1-Octanol

Procedure:

-

Prepare stock solutions of this compound and the standard compounds in the mobile phase.

-

Saturate the mobile phase with 1-octanol by shaking a mixture of the two and allowing the layers to separate. Use the octanol-saturated mobile phase for the analysis.

-

Inject the standard compounds onto the HPLC column and record their retention times (t_R).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

Create a calibration curve by plotting the log k' of the standard compounds against their known logP values.

-

Inject the this compound sample and determine its retention time and calculate its log k'.

-

Use the calibration curve to determine the logP of this compound from its log k' value.[10][11][12]

Synthesis and Analysis Workflow

The synthesis of this compound typically involves the methylation of 5-nitroindazole. The following diagram illustrates a general workflow for its synthesis and subsequent purification and analysis.

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Proposed Mechanism of Action for Nitro-heterocyclic Compounds

While a specific signaling pathway for this compound is not extensively documented, the biological activity of related nitro-heterocyclic compounds, particularly their antimicrobial and antiprotozoal effects, is often attributed to the reductive activation of the nitro group. This process leads to the formation of cytotoxic reactive species that can damage cellular macromolecules, including DNA.

Caption: Proposed mechanism of action for the biological activity of nitro-heterocyclic compounds.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, offering valuable information for researchers in medicinal chemistry and drug development. The summarized data, coupled with detailed experimental protocols and illustrative diagrams, serves as a practical resource for the synthesis, characterization, and evaluation of this compound. Further investigation into its specific biological targets and signaling pathways will be crucial for elucidating its full therapeutic potential.

References

- 1. CAS 5228-48-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 5228-48-8 [m.chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. davjalandhar.com [davjalandhar.com]

- 6. materialneutral.info [materialneutral.info]

- 7. scispace.com [scispace.com]

- 8. orientjchem.org [orientjchem.org]

- 9. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 12. acdlabs.com [acdlabs.com]

An In-depth Technical Guide on 2-Methyl-5-nitro-2H-indazole (CAS Number: 5228-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitro-2H-indazole (CAS: 5228-48-8), a heterocyclic organic compound with potential applications in medicinal chemistry and drug development.[1] This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities based on the known pharmacology of related nitro-heterocyclic compounds. While specific biological data for this compound is limited, this guide serves as a foundational resource for researchers interested in its further investigation and development.

Chemical and Physical Properties

This compound is a heterocyclic organic compound featuring an indazole core, which is a fused benzene and pyrazole ring system.[1] A methyl group is attached at the 2-position of the pyrazole ring, and a nitro group is at the 5-position of the benzene ring.[1] The presence of the electron-withdrawing nitro group significantly influences the compound's chemical reactivity.[1] It typically appears as a yellow to orange crystalline solid and has moderate solubility in organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 5228-48-8 | [2] |

| Molecular Formula | C₈H₇N₃O₂ | [2] |

| Molecular Weight | 177.16 g/mol | [2] |

| Melting Point | 129-131 °C | ChemicalBook |

| Appearance | Yellow to orange crystalline solid | [1] |

| InChI | InChI=1S/C8H7N3O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9-10/h2-5H,1H3 | [2] |

| SMILES | CN1C=C2C=C(C=CC2=N1)--INVALID-LINK--[O-] | |

| Synonyms | 2H-Indazole, 2-methyl-5-nitro-; 2H-Benzopyrazole, 2-methyl-5-nitro- | [2] |

Experimental Protocols

Synthesis of this compound

The following protocol is a general method adapted from the synthesis of related 2-alkyl-nitroindazoles.

Materials:

-

5-Nitro-1H-indazole

-

Iodomethane (CH₃I)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent mixture

Procedure:

-

In a round-bottom flask, dissolve 5-nitro-1H-indazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add cesium carbonate (Cs₂CO₃) (2 equivalents) to the solution and stir the mixture for 15 minutes at 0 °C.

-

Slowly add iodomethane (1 equivalent) dropwise to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the crude product in ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[2]

-

Mass Spectrometry: The electron ionization mass spectrum is also available from the NIST database.[2]

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature, the chemical structure suggests potential for pharmacological activity. The indazole scaffold is a known "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer and antimicrobial agents.[3] Furthermore, the presence of a 5-nitro group is a key feature in many antimicrobial drugs.

Antimicrobial and Antiprotozoal Potential

Derivatives of 5-nitroindazole have been patented for their use as antiprotozoal agents, showing activity against pathogenic protozoa from the Trypanosomatidae and Trichomonadidae families.[4] The broader class of 5-nitroimidazoles is widely used in treating infections caused by protozoa and anaerobic bacteria.[5][6] The antimicrobial effect of these compounds is often linked to the reductive activation of the nitro group within the target organism.[5] It is speculated that reactive intermediates formed during the reduction of the 5-nitro group can covalently bind to microbial DNA, leading to cell death.[5]

Hypothetical Mechanism of Action: Bioreductive Activation

A plausible mechanism of action for this compound, based on related nitro-heterocyclic drugs, involves the enzymatic reduction of the nitro group in a low-oxygen environment, such as that found in anaerobic bacteria or certain tumor microenvironments. This reduction process generates highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as the nitro radical anion. These reactive species can induce cellular damage through various mechanisms, such as DNA strand breakage and oxidation of essential biomolecules, ultimately leading to cytotoxicity.

Caption: Hypothetical bioreductive activation pathway of a nitro-heterocyclic compound.

Experimental Workflow for Antimicrobial Screening

To investigate the potential antimicrobial properties of this compound, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

References

- 1. CAS 5228-48-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. jocpr.com [jocpr.com]

Spectroscopic Profile of 2-Methyl-5-nitro-2H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the heterocyclic compound 2-Methyl-5-nitro-2H-indazole. The information compiled within this document is intended to support research and development activities by providing key spectral characteristics and the methodologies for their acquisition.

Molecular Structure and Properties

This compound is a nitroaromatic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . Its structure, featuring a methylated indazole core with a nitro group substituent, is a key determinant of its chemical and spectroscopic properties.

Molecular Formula: C₈H₇N₃O₂

Molecular Weight: 177.16 g/mol

CAS Number: 5228-48-8

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum image is referenced, specific peak assignments require further experimental confirmation. The expected proton signals are for the aromatic protons on the indazole ring system and the methyl group protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.5 - 8.5 | m | - |

| Methyl (CH₃) | ~4.2 | s | - |

Note: Predicted values are based on typical ranges for similar chemical environments. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C (quaternary) | 120 - 145 |

| Aromatic CH | 110 - 130 |

| Methyl (CH₃) | 30 - 40 |

Note: These are predicted chemical shift ranges and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals key functional groups present in the molecule. The data presented below is from the NIST/EPA Gas-Phase Infrared Database.[2]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| 1600 - 1450 | Medium | C=C aromatic ring stretch |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (methyl) |

Mass Spectrometry (MS)

The mass spectrum was obtained by electron ionization (EI). The molecular ion peak and major fragmentation patterns are key identifiers for the compound.[2]

| m/z | Relative Intensity (%) | Assignment |

| 177 | ~100 | [M]⁺ (Molecular Ion) |

| 131 | ~50 | [M - NO₂]⁺ |

| 104 | ~30 | [M - NO₂ - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound, based on standard laboratory practices.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

For direct insertion, the sample is placed in a capillary tube at the end of the probe.

-

-

Ionization:

-

The sample is vaporized by heating in the ion source.

-

The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.

-

-

Mass Analysis:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The ions are separated based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Workflow and Signaling Pathway Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and a representative signaling pathway where such compounds might be investigated.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Hypothetical signaling pathway interaction for a this compound derivative.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methyl-5-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Bonding

2-Methyl-5-nitro-2H-indazole, with the chemical formula C₈H₇N₃O₂, is a heterocyclic organic compound featuring an indazole core.[1][2][3] This core consists of a fused benzene and pyrazole ring system. A methyl group is attached at the 2-position of the pyrazole ring, and a nitro group is substituted at the 5-position of the benzene ring.[2] The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest in medicinal chemistry and drug development.[2]

Due to the lack of specific crystallographic data for this compound, we turn to the analysis of its closely related isomers to predict its structural characteristics.

Insights from Isomeric Crystal Structures

Detailed single-crystal X-ray diffraction data is available for 2,3-dimethyl-6-nitro-2H-indazole[4] and 2-methyl-6-nitro-2H-indazole.[5][6] These structures provide a strong foundation for understanding the geometry of the indazole ring system in this class of compounds.

The indazole ring system in these isomers is observed to be nearly planar.[4][6] For instance, in 2,3-dimethyl-6-nitro-2H-indazole, the dihedral angle between the pyrazole and benzene rings is a mere 0.80(3)°.[4] Similarly, the molecular skeleton of 2-methyl-6-nitro-2H-indazole is almost planar, with a maximum deviation of 0.0484(9) Å for the methyl carbon atom.[6] It is therefore highly probable that this compound also possesses a planar bicyclic core.

Intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, are crucial in stabilizing the crystal lattice of these related compounds.[5][6] In the crystal structure of 2,3-dimethyl-6-nitro-2H-indazole, weak intermolecular C-H···O interactions link molecules into centrosymmetric dimers.[4] Aromatic π–π stacking interactions between the indazole rings further contribute to the stability of the crystal packing.[4]

Table 1: Crystallographic Data for Isomers of this compound

| Parameter | 2,3-dimethyl-6-nitro-2H-indazole[4] | 2-methyl-6-nitro-2H-indazole[6] |

| Formula | C₉H₉N₃O₂ | C₈H₇N₃O₂ |

| Molecular Weight | 191.19 | 177.17 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 6.5800(13) | 3.793(3) |

| b (Å) | 7.2050(14) | 12.200(8) |

| c (Å) | 10.752(2) | 16.675(11) |

| α (°) | 75.07(3) | 90 |

| β (°) | 74.67(3) | 95.722(9) |

| γ (°) | 66.73(3) | 90 |

| Volume (ų) | 444.81(19) | 767.7(9) |

| Z | 2 | 4 |

Table 2: Selected Bond Lengths (Å) for 2-methyl-6-nitro-2H-indazole [6]

| Bond | Length (Å) |

| O1-N1 | 1.2367(14) |

| O2-N1 | 1.2294(14) |

| N1-C3 | 1.4639(17) |

| N2-C1 | 1.3539(16) |

| N2-N3 | 1.3547(15) |

| C3-C4 | 1.4194(17) |

| C4-C5 | 1.3662(19) |

| C5-C6 | 1.4178(17) |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR data are available for this compound, providing insights into the chemical environment of the hydrogen and carbon atoms in the molecule.[7] The specific chemical shifts and coupling constants would be instrumental in confirming the substitution pattern on the indazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available from the NIST WebBook.[1] Key vibrational bands would include those corresponding to the C-H stretching of the aromatic and methyl groups, the C=C and C=N stretching vibrations of the indazole ring, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂).

Mass Spectrometry

Mass spectrometry data, specifically from electron ionization (EI), is also available and can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[1]

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related indazole derivatives. The synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene is a well-documented procedure.[8] Subsequent N-methylation would yield the target compound.

Step 1: Synthesis of 5-Nitroindazole [8] A solution of 2-amino-5-nitrotoluene in glacial acetic acid is treated with a solution of sodium nitrite in water. The reaction mixture is stirred to facilitate diazotization. The solution is then allowed to stand for several days to allow for cyclization. The product, 5-nitroindazole, is then isolated by concentration and purification.

Step 2: N-Methylation of 5-Nitroindazole The synthesized 5-nitroindazole can then be methylated to yield a mixture of 1-methyl-5-nitro-1H-indazole and this compound. A common methylating agent for this purpose is dimethyl sulfate. The reaction is typically carried out in a suitable solvent in the presence of a base. The two isomers can then be separated by chromatography. A similar procedure has been described for the synthesis of 2-methyl-6-nitro-2H-indazole from 6-nitro-1H-indazole.[6]

Caption: Proposed synthetic workflow for this compound.

Single-Crystal X-ray Diffraction

For the definitive determination of the molecular structure and bonding parameters of this compound, single-crystal X-ray diffraction analysis would be required. The general procedure is as follows:

-

Crystal Growth: Single crystals of suitable quality are grown, typically by slow evaporation of a solution of the compound in an appropriate solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and bond angles.

References

- 1. This compound [webbook.nist.gov]

- 2. CAS 5228-48-8: this compound | CymitQuimica [cymitquimica.com]

- 3. 5228-48-8 | this compound - Moldb [moldb.com]

- 4. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(5228-48-8) 1H NMR spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Advent and Evolution of Nitroindazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and multifaceted applications of nitroindazole compounds. Esteemed for their diverse pharmacological activities, these heterocyclic aromatic compounds have carved a significant niche in medicinal chemistry. This document provides a comprehensive overview of their synthesis, key experimental protocols, and the signaling pathways they modulate, offering a critical resource for professionals engaged in drug discovery and development.

A Rich History Rooted in Synthetic Chemistry

The journey of indazole chemistry began in the late 19th century, with the seminal synthesis of the parent indazole ring by Emil Fischer in the 1880s.[1] However, the exploration of its nitro-substituted derivatives, which would later prove to be of significant biological interest, gained momentum in the early 20th century.[1] Pioneers in the field like Jacobson, Huber, and Auwers laid the foundational groundwork for nitroindazole synthesis through methods involving the cyclization of N-nitroso-o-toluidines.[1]

The mid-20th century witnessed the development of more refined and systematic approaches to synthesize specific isomers of nitroindazole. A notable contribution from this era is the well-documented procedure for the synthesis of 5-nitroindazole, a method that has become a staple in organic synthesis literature.[1] Subsequent research, including work detailed in a 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by building upon and refining these earlier methods.[1] These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day.[1]

Quantitative Analysis of Biological Activity

The true value of nitroindazole compounds lies in their broad spectrum of biological activities. Extensive research has demonstrated their potential as anticancer, antimicrobial, and neurological agents. The following tables summarize key quantitative data, providing a comparative overview of the potency of various nitroindazole derivatives.

Table 1: Anticancer Activity of Nitroindazole Derivatives (IC50 values in µM)

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Indazol-Pyrimidine 4f | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029[2] |

| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029[2] |

| Indazol-Pyrimidine 4a | Indazole-pyrimidine hybrid | A549 (Lung) | 3.304 | Doxorubicin | 7.35[2] |

| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | A549 (Lung) | 2.305 | Doxorubicin | 7.35[2] |

| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | Caco2 (Colon) | 4.990 | Doxorubicin | 11.29[2] |

| 3-Amino-Indazole 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | Not Specified | - |

Table 2: Antimicrobial Activity of Nitroimidazole and Nitroindazole Derivatives (MIC values in µg/mL)

| Compound Class | Target Organism | MIC (µg/mL) |

| Nitroimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1[3] |

| Nitroimidazole derivatives | Escherichia coli | 1.56 - 3.13 |

| Nitroimidazole derivatives | Pseudomonas aeruginosa | 1.56 - 6.25 |

| Nitroimidazole derivatives | Bacillus subtilis | 1.56 - 3.13 |

| Nitroimidazole derivatives | Staphylococcus aureus | 1.56 - 3.13 |

| 5-Nitroimidazole derivatives | Bacteria and Fungi | 7.3 - 125[4] |

| 5-Nitroimidazole derivatives | Fungi | 3 - 25[4] |

Table 3: Inhibition of Neuronal Nitric Oxide Synthase (nNOS) by 7-Nitroindazole

| Compound | Parameter | Value |

| 7-Nitroindazole | Apparent Kd for nNOS haem domain | Similar to other inhibitors |

| 7-Nitroindazole | Selectivity | Relatively selective for nNOS over eNOS |

Table 4: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Nitroindazole Derivatives

| Compound Class | Parameter | Value (nM) |

| Imidazothiazole derivative | Enzymatic IC50 | 77[5] |

| Navoximod analogue | Enzymatic IC50 | 38[5] |

| Navoximod analogue | Cellular EC50 (HeLa) | 61[5] |

| Naphthoquinone derivative | Enzymatic IC50 | 26[5] |

Key Signaling Pathways and Mechanisms of Action

Nitroindazole derivatives exert their biological effects through the modulation of specific signaling pathways. Two of the most well-characterized mechanisms are the inhibition of neuronal nitric oxide synthase (nNOS) and indoleamine 2,3-dioxygenase 1 (IDO1).

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

7-Nitroindazole is a well-known selective inhibitor of nNOS, an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[6] NO is a crucial signaling molecule involved in various physiological processes, but its overproduction can lead to neurotoxicity. 7-Nitroindazole competes with the substrate L-arginine and the cofactor tetrahydrobiopterin for binding to the active site of nNOS, thereby blocking the synthesis of NO.[7] This inhibitory action underlies its potential neuroprotective effects.

Caption: Competitive inhibition of nNOS by 7-Nitroindazole.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Certain nitroindazole derivatives have emerged as potent inhibitors of IDO1, a key enzyme in the tryptophan catabolism pathway.[8] IDO1 is overexpressed in many tumors and contributes to an immunosuppressive microenvironment by depleting tryptophan, an essential amino acid for T-cell function, and producing immunosuppressive metabolites like kynurenine.[9][10] By inhibiting IDO1, these compounds can restore T-cell activity and enhance anti-tumor immunity. The mechanism often involves direct binding to the heme iron at the active site of the enzyme.[11][12]

Caption: Inhibition of the IDO1 pathway by nitroindazole derivatives.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for the synthesis of key nitroindazole compounds and the evaluation of their biological activity.

General Synthesis of Nitroindazoles

The synthesis of nitroindazoles typically involves the diazotization of a corresponding nitro-substituted o-toluidine, followed by an intramolecular cyclization. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for nitroindazole synthesis.

Synthesis of 4-Nitro-1H-indazole

Materials:

-

2-methyl-3-nitroaniline

-

Sodium nitrite

-

Glacial acetic acid

-

Water

Procedure:

-

Prepare an aqueous solution of sodium nitrite (0.29 mol) in 50 mL of water.

-

In a separate reaction vessel equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (0.13 mol) in glacial acetic acid and cool the solution to 0°C.

-

Add the entire sodium nitrite solution at once to the stirred glacial acetic acid solution. An immediate precipitate will form.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Filter the precipitate and concentrate the filtrate in vacuo.

-

Suspend the resulting dark orange solid in water, filter, and dry to yield 4-nitro-1H-indazole.

Synthesis of 5-Nitroindazole

Materials:

-

2-amino-5-nitrotoluene (5-nitro-o-toluidine)

-

Glacial acetic acid

-

Sodium nitrite

-

Water

-

Methanol

-

Decolorizing charcoal

Procedure:

-

Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.

-

Cool the solution to 15-20°C in an ice bath.

-

Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water.

-

Add the sodium nitrite solution all at once to the stirred acetic acid solution, ensuring the temperature does not rise above 25°C.

-

Continue stirring for 15 minutes to complete the diazotization.

-

Allow the solution to stand at room temperature for 3 days.

-

Concentrate the solution on a steam bath under reduced pressure.

-

Add 200 mL of water to the residue and transfer to a beaker to form a smooth slurry.

-

Filter the product, wash thoroughly with cold water, and dry in an oven at 80-90°C.

-

For purification, recrystallize the crude product from 650 mL of boiling methanol with 5 g of decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole.[13]

Synthesis of 7-Nitro-1H-indazole

Materials:

-

2-methyl-6-nitroaniline

-

Sodium nitrite

-

Acetic acid

-

Acetic anhydride

Procedure:

-

The conversion is carried out by reacting 2-methyl-6-nitroaniline via its acetanilide derivative.

-

Prepare a solution of 2-methyl-6-nitroacetanilide in a mixture of an alkanoic acid (e.g., acetic acid) and a dehydrating agent (e.g., acetic anhydride).

-

Slowly add an aqueous solution of sodium nitrite to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the 7-nitro-1H-indazole.

Antiproliferative Activity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/mL and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Dissolve the formazan crystals by adding 150 µL of dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.[14]

Conclusion and Future Directions

The field of nitroindazole chemistry has a rich history and continues to be a fertile ground for drug discovery. The versatile biological activities of these compounds, coupled with well-established synthetic routes, make them attractive scaffolds for the development of novel therapeutics. Future research will likely focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper exploration of their mechanisms of action and potential applications in a wider range of diseases. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry.

References

- 1. Tryptophan Catabolism and Cancer Immunotherapy Targeting IDO Mediated Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 7. Nitroarginine and tetrahydrobiopterin binding to the haem domain of neuronal nitric oxide synthase using a scintillation proximity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

A Theoretical Investigation of 2-Methyl-5-nitro-2H-indazole: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the theoretical and computational study of 2-Methyl-5-nitro-2H-indazole. As of late 2025, dedicated theoretical studies on this specific isomer are not prevalent in published literature. Therefore, this document outlines a robust computational methodology based on established practices for similar nitroaromatic and heterocyclic compounds. It also presents available experimental data to serve as a benchmark for future computational work.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an indazole core, which is a bicyclic system composed of fused benzene and pyrazole rings.[1] The presence of a methyl group at the N2 position and a nitro group at the 5-position defines its structure and influences its chemical properties.[1] The nitro group, being a strong electron-withdrawing group, significantly impacts the electronic structure and reactivity of the molecule, making it a subject of interest in medicinal chemistry and materials science.[1] Compounds within the nitroindazole family have been investigated for their potential as antitumor and antiprotozoal agents, often linked to the redox properties of the nitro group.[2][3]

A thorough theoretical study can elucidate the molecule's geometric structure, vibrational modes, electronic properties, and reactivity, providing valuable insights for drug design and synthesis optimization.

Proposed Computational Methodology

The following protocol outlines a comprehensive approach for the theoretical characterization of this compound using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[4]

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the molecule's most stable three-dimensional structure.

Experimental Protocol (Computational):

-

Initial Structure: Construct the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Software: Employ a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[2]

-

Method: Utilize a DFT functional, with B3LYP being a common and effective choice for organic molecules.

-

Basis Set: Select a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for molecules of this size.

-

Optimization: Perform a full geometry optimization without any symmetry constraints to locate the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. These calculated frequencies can be compared with experimental infrared (IR) spectra.[5]

Electronic Structure and Reactivity Analysis

Understanding the electronic properties is key to predicting the molecule's reactivity and potential biological interactions.

Experimental Protocol (Computational):

-

Molecular Orbital Analysis: Using the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[6]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. This map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, offering insights into intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

The logical workflow for a comprehensive theoretical study is depicted below.

References

- 1. 2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esisresearch.org [esisresearch.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2-Methyl-5-nitro-2H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methyl-5-nitro-2H-indazole is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development.[1] A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide addresses the current landscape of available solubility data for this compound, provides a detailed experimental protocol for its determination, and offers a framework for the systematic collection and presentation of this critical physicochemical property. While publicly available quantitative solubility data for this compound in organic solvents is scarce, this guide equips researchers with the necessary methodology to generate reliable and reproducible data.

Introduction to this compound

This compound is a derivative of indazole, a bicyclic aromatic heterocycle. The presence of a methyl group at the 2-position and a nitro group at the 5-position influences its chemical properties, including its solubility.[1] It is typically a yellow to orange crystalline solid.[1] General chemical and physical properties are listed in Table 1.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 5228-48-8 | [2] |

| Molecular Formula | C8H7N3O2 | [2] |

| Molecular Weight | 177.16 g/mol | [3] |

| Appearance | Yellow to orange crystalline solid | [1] |

Quantitative Solubility Data

In the absence of published data, experimental determination is necessary. The following table provides a template for researchers to systematically record their experimentally determined solubility data for this compound.

Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Methanol | 25 | Isothermal Equilibrium | ||

| e.g., Ethanol | 25 | Isothermal Equilibrium | ||

| e.g., Acetone | 25 | Isothermal Equilibrium | ||

| e.g., Dichloromethane | 25 | Isothermal Equilibrium | ||

| e.g., Ethyl Acetate | 25 | Isothermal Equilibrium | ||

| e.g., Toluene | 25 | Isothermal Equilibrium | ||

| e.g., Dimethyl Sulfoxide | 25 | Isothermal Equilibrium |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent. This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Thermostatically controlled heating/cooling system

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid ensures that the solution remains saturated at equilibrium.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample to a suitable concentration with the same solvent.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the original concentration of the saturated solution based on the dilution factor.

-

3.3. Data Calculation

-

Solubility in g/100 mL:

-

Solubility = (Concentration from analysis [g/mL] * Dilution factor) * 100

-

-

Solubility in mol/L:

-

Solubility = (Solubility [g/L]) / (Molecular Weight of this compound [g/mol])

-

Visualized Experimental Workflow

The following diagram illustrates the logical steps of the isothermal equilibrium method for determining the solubility of this compound.

Conclusion

While there is a notable absence of published quantitative solubility data for this compound in organic solvents, this guide provides a comprehensive framework for researchers to generate this vital information. The detailed isothermal equilibrium protocol and the structured data presentation format are intended to facilitate the systematic study and reporting of the solubility of this compound. Accurate solubility data is indispensable for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

Technical Guide: Physicochemical Properties of 2-Methyl-5-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2-Methyl-5-nitro-2H-indazole, a heterocyclic compound of interest in pharmaceutical research. The document outlines the experimental methodologies for determining these key physical properties and includes a logical workflow for its synthesis.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical substances. The experimentally determined values for this compound are summarized below.

| Property | Value | Conditions |

| Melting Point | 161-163 °C | Not Specified |

| Boiling Point | 364.5 °C | at 760 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard experimental procedures for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: The sample of this compound must be thoroughly dried and finely powdered using a mortar and pestle.[1]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to allow the solid to fall to the sealed end, packing it to a height of 2-3 mm.[2]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2]

Boiling Point Determination: Siwoloboff Method

The Siwoloboff method is a micro-scale technique suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with high-boiling mineral oil)

-

Rubber band or other means of attachment

Procedure:

-

Sample Preparation: A small amount (a few drops) of the liquid sample is placed into the test tube.

-

Capillary Insertion: A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.[3]

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[3]

-

Heating: The assembly is immersed in a heating bath and heated gently.[3]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[3]

Logical Workflow for Synthesis

The synthesis of this compound can be logically approached through the N-alkylation of 5-nitro-1H-indazole. The following diagram illustrates the key steps in this proposed experimental workflow.

Caption: Logical workflow for the synthesis of this compound.

References

Quantum Chemical Calculations for Nitroindazole Isomers: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of nitroindazole isomers, with a focus on their relevance to drug discovery and development. By leveraging computational methods, researchers can gain profound insights into the electronic structure, reactivity, and potential biological activity of these compounds, thereby accelerating the design of novel therapeutics.

Introduction to Nitroindazoles in Drug Discovery

Nitroindazole scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. They are particularly recognized for their potential as anti-parasitic agents, with research targeting diseases such as Chagas disease, leishmaniasis, and tuberculosis.[1][2][3] The position of the nitro group on the indazole ring system critically influences the molecule's physicochemical properties and its interaction with biological targets. Quantum chemical calculations provide a powerful tool to elucidate these structure-activity relationships (SARs) at the molecular level.

Methodologies in Quantum Chemical Calculations

The foundation of computational studies on nitroindazole isomers lies in quantum mechanics, with Density Functional Theory (DFT) being the most widely employed method due to its balance of accuracy and computational cost.[4]

Computational Protocols

A typical workflow for the quantum chemical analysis of nitroindazole isomers involves several key steps. The following logical workflow illustrates the process from initial structure to the prediction of chemical reactivity.

Experimental Protocols:

-

Geometry Optimization: The initial 3D structures of the nitroindazole isomers are optimized to find the lowest energy conformation. A commonly used level of theory is B3LYP with a 6-311G(d,p) basis set, often performed using software like GAUSSIAN 09.[4]

-

Frequency Calculations: These are performed at the same level of theory as the geometry optimization to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermochemical properties.

-

Electronic Property Calculations: Single-point energy calculations are carried out on the optimized geometries to determine various electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Key Quantum Chemical Descriptors and Their Applications

Several quantum chemical descriptors are instrumental in understanding the behavior of nitroindazole isomers.

| Descriptor | Description | Application in Drug Development |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Higher EHOMO values suggest a greater tendency to donate electrons, which can be crucial for interactions with biological targets.[5] |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | Lower ELUMO values indicate a greater propensity to accept electrons, a key factor in the mechanism of action for many nitroaromatic drugs. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller energy gap implies higher chemical reactivity and lower kinetic stability.[6] This can be correlated with biological activity. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential mapped onto the electron density surface of the molecule. | Identifies electrophilic (positive potential, typically blue/green) and nucleophilic (negative potential, typically red/yellow) regions, predicting sites for non-covalent interactions with receptor binding pockets.[2] |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences the solubility and transport properties of a drug molecule, affecting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. |

| Global Hardness (η) | Resistance of a molecule to change its electron distribution. | Harder molecules are generally less reactive. |

| Global Softness (S) | The reciprocal of global hardness. | Softer molecules are generally more reactive. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Useful for predicting the electrophilic nature of different nitroindazole isomers. |

Computational Data on Nitroindazole Isomers

The following tables summarize representative quantum chemical data for various nitroindazole isomers, calculated using DFT methods. These values provide a basis for comparing the reactivity and electronic properties of different isomers.

Table 1: Calculated Electronic Properties of Nitroindazole Isomers

| Isomer | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| 4-Nitro-1H-indazole | -7.21 | -2.89 | 4.32 | 5.67 |

| 5-Nitro-1H-indazole | -7.35 | -3.12 | 4.23 | 6.89 |

| 6-Nitro-1H-indazole | -7.42 | -3.05 | 4.37 | 7.12 |

| 7-Nitro-1H-indazole | -7.28 | -2.95 | 4.33 | 4.56 |

Note: These are representative values and can vary depending on the specific level of theory and basis set used.

Table 2: Tautomeric Stability of Nitroindazoles

Quantum chemical calculations can predict the relative stability of different tautomers. For instance, for indazole itself, the 1H-tautomer is calculated to be more stable than the 2H tautomer by approximately 15 kJ·mol⁻¹.[7] This has significant implications for which tautomer is likely to interact with a biological target.

| Tautomer Pair | Method | Energy Difference (kJ·mol⁻¹) | More Stable Tautomer |

| 1H-Indazole vs. 2H-Indazole | MP2/6-31G** | 15 | 1H-Indazole[7] |

Application in Drug Design: A Signaling Pathway Perspective

Quantum chemical calculations are a critical component of the modern drug discovery pipeline. The insights gained from these calculations feed into larger molecular modeling and drug design efforts.

In the context of nitroindazole-based drug development, these computational approaches are invaluable. For instance, in designing inhibitors for enzymes like NADH-fumarate reductase in Trypanosoma cruzi, DFT calculations can help select candidate molecules with optimal electronic properties for binding.[3] Subsequently, molecular docking can predict the binding poses of these candidates within the enzyme's active site, and molecular dynamics simulations can assess the stability of the ligand-protein complex over time.[2]

Conclusion

Quantum chemical calculations provide a robust and predictive framework for investigating the properties of nitroindazole isomers. By elucidating their electronic structure, reactivity, and potential for intermolecular interactions, these computational methods offer invaluable guidance for the rational design of novel drug candidates. The integration of quantum chemistry with other molecular modeling techniques is essential for accelerating the discovery and development of new therapeutics targeting a range of diseases.

References

- 1. Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. sciencepub.net [sciencepub.net]

- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-5-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction